2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate
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Overview
Description
2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate is a chemical compound known for its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate typically involves the reaction of 2-Oxabicyclo[2.2.2]octane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to replace the sulfonate group.
Oxidation Reactions: Can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Produces substituted derivatives depending on the nucleophile used.
Oxidation: Forms oxides or other oxidized products.
Reduction: Yields alcohols or other reduced compounds.
Scientific Research Applications
2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating cancer, inflammation, and metabolic disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. In medical research, it is believed to exert its effects by modulating signaling pathways and interacting with enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.2]octane: The parent compound, lacking the sulfonate group.
4-Methylbenzenesulfonate Derivatives: Compounds with similar sulfonate groups but different core structures.
Uniqueness
2-Oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate is unique due to its combination of a bicyclic structure and a sulfonate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-oxabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4S/c1-12-2-4-14(5-3-12)20(16,17)19-11-15-8-6-13(7-9-15)18-10-15/h2-5,13H,6-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVPGQPTEDHOAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(CC2)OC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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